molecular formula C7H7N3OS B11909604 2-Mercapto-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol

2-Mercapto-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol

Cat. No.: B11909604
M. Wt: 181.22 g/mol
InChI Key: YZYGOVKYWVCUDT-UHFFFAOYSA-N
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Description

2-Mercapto-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol is a heterocyclic compound that has garnered interest due to its unique structural properties and potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by a pyrrolo[2,3-d]pyrimidine core, which is a fused bicyclic system containing both pyrrole and pyrimidine rings. The presence of a mercapto group (–SH) and a hydroxyl group (–OH) further enhances its reactivity and potential for diverse chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Mercapto-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate pyrrole derivatives with formamidine or similar reagents under controlled conditions. For instance, the preparation might involve the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to enhance yield and purity while minimizing reaction time and cost.

Chemical Reactions Analysis

Types of Reactions

2-Mercapto-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol undergoes various types of chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced under specific conditions to modify the pyrimidine ring.

    Substitution: The hydroxyl and mercapto groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like ethanol or dimethyl sulfoxide, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the mercapto group can yield disulfides, while substitution reactions can produce a wide range of alkylated or acylated derivatives.

Scientific Research Applications

2-Mercapto-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Mercapto-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can lead to the modulation of biochemical pathways, making it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolo[2,3-d]pyrimidine derivatives, such as:

Uniqueness

What sets 2-Mercapto-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol apart is its unique combination of functional groups (mercapto and hydroxyl) and its structural framework, which provides a versatile platform for chemical modifications and the development of novel compounds with diverse biological activities.

Properties

Molecular Formula

C7H7N3OS

Molecular Weight

181.22 g/mol

IUPAC Name

6-methyl-2-sulfanylidene-1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C7H7N3OS/c1-3-2-4-5(8-3)9-7(12)10-6(4)11/h2H,1H3,(H3,8,9,10,11,12)

InChI Key

YZYGOVKYWVCUDT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(N1)NC(=S)NC2=O

Origin of Product

United States

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